![molecular formula C10H12BrN B8012313 1-[(3-bromophenyl)methyl]azetidine](/img/structure/B8012313.png)
1-[(3-bromophenyl)methyl]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-bromophenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromobenzyl group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to these compounds. The bromobenzyl group further enhances the compound’s reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[(3-bromophenyl)methyl]azetidine can be synthesized through various methods. One common approach involves the alkylation of azetidine with 3-bromobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(3-bromophenyl)methyl]azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in the synthesis of β-lactam antibiotics.
Reduction Reactions: The compound can undergo reduction reactions to form the corresponding benzylamine derivative.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under mild conditions to avoid ring opening.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like ether or tetrahydrofuran.
Major Products:
Substitution Reactions: Products include azido, thio, or alkoxy derivatives of this compound.
Oxidation Reactions: The major product is azetidinone.
Reduction Reactions: The major product is this compound.
Applications De Recherche Scientifique
1-[(3-bromophenyl)methyl]azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is a precursor in the synthesis of β-lactam antibiotics and other bioactive molecules.
Industry: The compound is utilized in the production of polymers and as an intermediate in the manufacture of fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[(3-bromophenyl)methyl]azetidine involves its interaction with various molecular targets. The bromobenzyl group can participate in electrophilic aromatic substitution reactions, while the azetidine ring can undergo nucleophilic attack. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ring strain also contributes to its reactivity, enabling it to participate in ring-opening reactions that generate reactive intermediates.
Comparaison Avec Des Composés Similaires
1-[(3-bromophenyl)methyl]azetidine can be compared with other azetidine derivatives such as:
1-(2-Bromobenzyl)azetidine: Similar structure but with the bromine atom in the ortho position, leading to different reactivity and steric effects.
1-(4-Bromobenzyl)azetidine: The bromine atom is in the para position, which can influence the compound’s electronic properties and reactivity.
1-(3-Chlorobenzyl)azetidine: The chlorine atom provides different reactivity compared to bromine, affecting the compound’s chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.
Propriétés
IUPAC Name |
1-[(3-bromophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-10-4-1-3-9(7-10)8-12-5-2-6-12/h1,3-4,7H,2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGMUQIRPSZSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Bromo-1-isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B8012240.png)

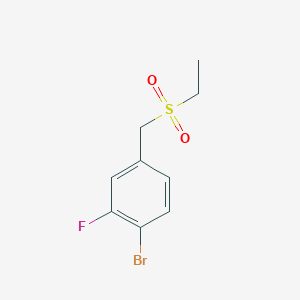
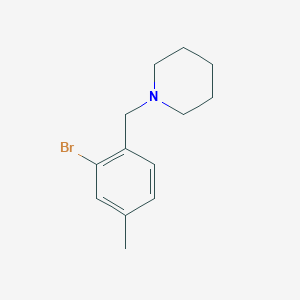
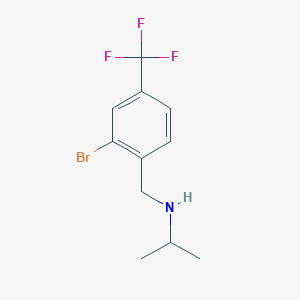
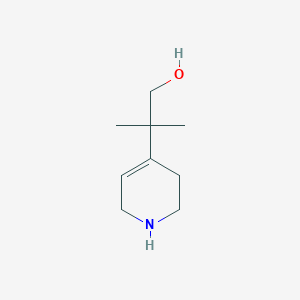
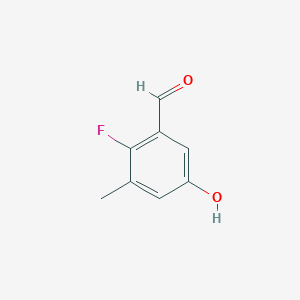
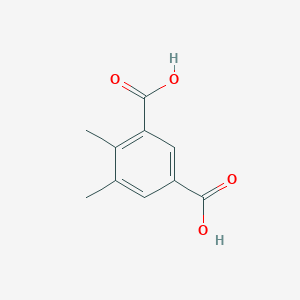
![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidinium chloride](/img/structure/B8012279.png)
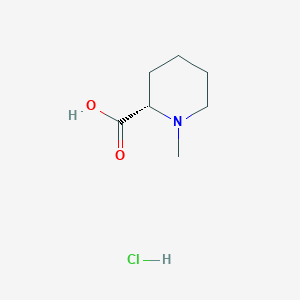

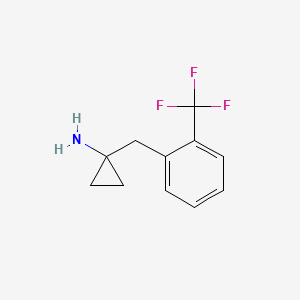
![4-Chloro-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B8012315.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B8012317.png)
